4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile is a complex organic compound with a unique structure that combines an indole moiety with a butanenitrile group
Preparation Methods
The synthesis of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a butanenitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular signaling pathways due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile can be compared with similar compounds, such as:
{3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}phosphonic acid: This compound has a similar indole structure but contains a phosphonic acid group instead of a butanenitrile group.
2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile: This compound has a similar butanenitrile group but includes a chlorophenyl group instead of an indole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
835871-14-2 |
---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]butanenitrile |
InChI |
InChI=1S/C16H21N3O/c1-19(2)10-8-13-12-18-14-6-5-7-15(16(13)14)20-11-4-3-9-17/h5-7,12,18H,3-4,8,10-11H2,1-2H3 |
InChI Key |
NSUNZAVTAVXVBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.